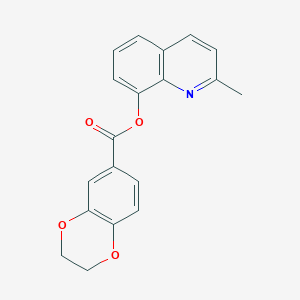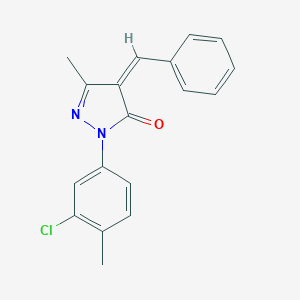
(2-methylquinolin-8-yl) 2,3-dihydro-1,4-benzodioxine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-methylquinolin-8-yl) 2,3-dihydro-1,4-benzodioxine-6-carboxylate is a complex organic compound that features a fused benzodioxine ring system and a quinoline ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-methylquinolin-8-yl) 2,3-dihydro-1,4-benzodioxine-6-carboxylate typically involves multiple steps:
Formation of the Benzodioxine Ring: The initial step involves the cyclization of appropriate precursors to form the benzodioxine ring. This can be achieved through the reaction of catechol derivatives with suitable dihalides under basic conditions.
Carboxylation: The benzodioxine intermediate is then carboxylated using carbon dioxide in the presence of a strong base, such as sodium hydride, to introduce the carboxylic acid group.
Esterification: The carboxylic acid is then esterified with 2-methyl-quinolin-8-ol using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the final ester product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to handle larger quantities of reactants.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the ester group using reducing agents such as lithium aluminum hydride to yield the corresponding alcohol.
Substitution: The benzodioxine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives of the ester.
Substitution: Nitro or halogenated benzodioxine derivatives.
Scientific Research Applications
(2-methylquinolin-8-yl) 2,3-dihydro-1,4-benzodioxine-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2-methylquinolin-8-yl) 2,3-dihydro-1,4-benzodioxine-6-carboxylate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the ester group can undergo hydrolysis to release active metabolites that further interact with cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2,3-dihydro-benzo[1,4]dioxine-5-carboxylic acid
- 2,3-Dihydro-benzo[1,4]dioxine-2-carboxylic acid
- Methyl 7-amino-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate
Uniqueness
(2-methylquinolin-8-yl) 2,3-dihydro-1,4-benzodioxine-6-carboxylate is unique due to the presence of both the benzodioxine and quinoline ester functionalities, which confer distinct chemical reactivity and potential biological activity compared to similar compounds.
Properties
Molecular Formula |
C19H15NO4 |
|---|---|
Molecular Weight |
321.3 g/mol |
IUPAC Name |
(2-methylquinolin-8-yl) 2,3-dihydro-1,4-benzodioxine-6-carboxylate |
InChI |
InChI=1S/C19H15NO4/c1-12-5-6-13-3-2-4-16(18(13)20-12)24-19(21)14-7-8-15-17(11-14)23-10-9-22-15/h2-8,11H,9-10H2,1H3 |
InChI Key |
OGUUUXPDVRKQID-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=CC=C2OC(=O)C3=CC4=C(C=C3)OCCO4)C=C1 |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OC(=O)C3=CC4=C(C=C3)OCCO4)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z,5Z)-3-(3,4-dimethylphenyl)-2-[(3,4-dimethylphenyl)imino]-5-{[5-(2-fluorophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B317548.png)
![(5Z)-3-(1,3-benzodioxol-5-yl)-2-(1,3-benzodioxol-5-ylimino)-5-[(3-fluorophenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B317549.png)
![N-(5-{4-[5-nitro-2-(trifluoromethyl)phenoxy]-3-methoxybenzylidene}-4-oxo-1,3-thiazolidin-2-ylidene)acetamide](/img/structure/B317554.png)
![N-[5-[2-[2-[2-(5-benzamido-1,3,4-thiadiazol-2-yl)ethoxy]propoxy]ethyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B317558.png)
![2-(3-chloro-4-methylphenyl)-4-[3-nitro-4-(1-piperidinyl)benzylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B317559.png)
![(4Z)-1-(3-CHLORO-4-METHYLPHENYL)-3-METHYL-4-{[4-(MORPHOLIN-4-YL)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE](/img/structure/B317560.png)

![2-{[1-(3-chlorophenyl)-1H-tetraazol-5-yl]thio}acetamide](/img/structure/B317562.png)
![2-(2,4-difluorobenzylidene)-8-methyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B317563.png)
![1-(3-Chlorophenyl)-5-[(2-chlorophenyl)methylsulfanyl]tetrazole](/img/structure/B317564.png)
![5-{4-[4-nitro-2-(trifluoromethyl)phenoxy]phenyl}-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B317566.png)
![ethyl 4-{5-[(8-bromo-6,7-dimethyl-3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]-2-furyl}benzoate](/img/structure/B317567.png)
![5-[5-nitro-2-(3-methyl-1-piperidinyl)phenyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B317569.png)
![5-{2-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B317571.png)
